molecular formula C13H12N2O4 B1406033 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1216231-84-3

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid

Cat. No. B1406033
M. Wt: 260.24 g/mol
InChI Key: MQMSOHSYWQNWSK-UHFFFAOYSA-N
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Description

“6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1216231-84-3. It has a molecular weight of 260.25 . This compound has been used in various research studies, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O4/c1-18-9-4-6-3-8-11 (7 (6)5-10 (9)19-2)14-15-12 (8)13 (16)17/h4-5H,3H2,1-2H3, (H,14,15) (H,16,17) . This code provides a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

This compound has been used in the inhibition of carbonic anhydrase, a physiologically crucial enzyme . It has also been associated with the formation of N-glucuronides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.25 .

Scientific Research Applications

  • Cancer Therapeutics

    • This compound has been identified as a potential cancer therapeutic agent .
    • The compound forms three N-glucuronides, identified as N-amine-glucuronide (Glu-A), 1-N-pyrazole-glucuronide (Glu-B), and 2-N-pyrazole-glucuronide (Glu-C) .
    • The identification was made using liquid chromatography-tandem mass spectrometry and NMR .
  • Inhibition of Platelet-Derived Growth Factor Receptor Tyrosine Kinase

    • The compound has been studied for its inhibitory effects on platelet-derived growth factor receptor tyrosine kinase .
    • This could potentially have broad antiproliferative activity against tumor cells .
  • Angiogenesis Inhibition

    • This compound has been optimized to preserve both potent kinase inhibition activity against the angiogenesis target, the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB) .
    • This could potentially improve the broad tumor cell antiproliferative activity of these compounds .
  • ATP-Competitive Inhibition

    • The compound acts as an ATP-competitive and reversible inhibitor of PDGFR .
    • This property gives it potent antiproliferative properties in several human tumor cell lines .
  • Drug Metabolism

    • This compound, also known as JNJ-10198409, forms three N-glucuronides that were positively identified by liquid chromatography-tandem mass spectrometry and NMR .
    • These glucuronides were detected in rat liver microsomes, and two of them were found in monkey and human liver microsomes .
    • The glucuronidation of JNJ-10198409 in human liver microsomes is catalyzed by multiple UGT1A enzymes .
  • Cell-permeable PDGFR Inhibitor

    • This compound acts as a cell-permeable compound and an ATP-competitive and reversible inhibitor of PDGFR .
    • It displays potent antiproliferative properties in several human tumor cell lines .

properties

IUPAC Name

6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-9-4-6-3-8-11(7(6)5-10(9)19-2)14-15-12(8)13(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSOHSYWQNWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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